molecular formula C20H24O4 B14082084 7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one CAS No. 484-13-9

7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2h-chromen-2-one

Cat. No.: B14082084
CAS No.: 484-13-9
M. Wt: 328.4 g/mol
InChI Key: MJWGWXGEAHRWOV-UHFFFAOYSA-N
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Description

7-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]-8-methoxy-2H-chromen-2-one, also known as auraptene, is a naturally occurring compound found in various citrus fruits. It belongs to the class of organic compounds known as coumarins, which are characterized by a benzopyrone structure. Auraptene has garnered significant attention due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Auraptene can be synthesized through several methods. One common approach involves the reaction of 7-hydroxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of auraptene often involves the extraction from natural sources, such as citrus peels, followed by purification. The extraction process typically employs solvents like ethanol or methanol, and the compound is isolated using techniques such as liquid-liquid extraction, distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions

Auraptene undergoes various chemical reactions, including:

    Oxidation: Auraptene can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert auraptene into dihydro derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Auraptene has a wide range of scientific research applications, including:

    Chemistry: Used as a starting material for the synthesis of various coumarin derivatives.

    Biology: Studied for its antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential anticancer, neuroprotective, and cardioprotective effects.

    Industry: Utilized in the formulation of cosmetics and dietary supplements due to its bioactive properties.

Mechanism of Action

Auraptene exerts its effects through multiple mechanisms:

    Antioxidant Activity: Scavenges free radicals and enhances the activity of antioxidant enzymes.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

    Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

    Neuroprotective Activity: Protects neurons from oxidative stress and inflammation by activating the Nrf2 pathway.

Comparison with Similar Compounds

Auraptene is unique among coumarins due to its geranyl side chain, which imparts distinct biological activities. Similar compounds include:

    Umbelliferone: Lacks the geranyl side chain and has different biological properties.

    Scopoletin: Contains a methoxy group at the 6-position instead of the 8-position.

    Herniarin: Has a methoxy group at the 7-position and lacks the geranyl side chain.

Auraptene’s unique structure and diverse biological activities make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

7-(3,7-dimethylocta-2,6-dienoxy)-8-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)12-13-23-17-10-8-16-9-11-18(21)24-19(16)20(17)22-4/h6,8-12H,5,7,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWGWXGEAHRWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301151665
Record name 7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-13-9
Record name 7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxy-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-[(3,7-Dimethyl-2,6-octadien-1-yl)oxy]-8-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301151665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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